physicochemical characteristics of 3-(3-ethoxyphenyl)-1H-pyrazole
physicochemical characteristics of 3-(3-ethoxyphenyl)-1H-pyrazole
. ## An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(3-Ethoxyphenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel compound 3-(3-ethoxyphenyl)-1H-pyrazole. In the absence of extensive, formally published experimental data for this specific molecule, this document leverages established principles of organic chemistry and robust data from analogous structures to construct a reliable predictive profile. We will explore a logical synthetic pathway, detail the expected outcomes of key analytical characterization techniques—including NMR, IR, and mass spectrometry—and discuss probable physical properties such as melting point and solubility. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for the empirical investigation of this and similar pyrazole derivatives.
Introduction and Significance
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of immense interest in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility, while its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[5]
The subject of this guide, 3-(3-ethoxyphenyl)-1H-pyrazole, incorporates an ethoxyphenyl substituent, a common feature in pharmacologically active molecules that can influence metabolic stability and receptor binding. This guide will provide a detailed, predictive exploration of its chemical and physical nature, establishing a baseline for future research and development.
Synthesis and Mechanistic Considerations
The most logical and widely adopted method for synthesizing 3-aryl-1H-pyrazoles is through the condensation reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine.[6][7] For the synthesis of 3-(3-ethoxyphenyl)-1H-pyrazole, a plausible and efficient route involves the reaction of 3'-ethoxyacetophenone with a suitable formylating agent followed by cyclization with hydrazine hydrate.
A common and effective approach is the Vilsmeier-Haack reaction, which can be used for the formylation of hydrazones.[8][9] This two-step, one-pot procedure offers high yields and good regioselectivity.
Proposed Synthetic Protocol
Step 1: Hydrazone Formation: 3'-Ethoxyacetophenone is reacted with hydrazine hydrate in an alcoholic solvent, often with a catalytic amount of acetic acid, to form the corresponding hydrazone intermediate.
Step 2: Vilsmeier-Haack Cyclization: The crude hydrazone is then treated with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This reagent effects a cyclization and formylation, which after workup and deformylation (if it occurs) yields the target pyrazole.[8]
Causality of Experimental Choices:
-
Solvent: Ethanol or methanol are typically chosen for hydrazone formation as they are good solvents for both the ketone and hydrazine, and any excess can be easily removed.
-
Catalyst: A catalytic amount of acid (e.g., acetic acid) is used to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by hydrazine.[10]
-
Vilsmeier-Haack Reagent: This choice is based on its proven efficacy in synthesizing 4-formylpyrazoles from hydrazones, providing a direct route to functionalized pyrazoles.[8]
Caption: Proposed synthesis of 3-(3-ethoxyphenyl)-1H-pyrazole.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of a newly synthesized compound like 3-(3-ethoxyphenyl)-1H-pyrazole relies on a combination of spectroscopic methods. Below is a predictive analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[11][12]
1H NMR: The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms.
-
Pyrazole Ring Protons: The protons on the pyrazole ring are expected in the aromatic region. The H4 proton will likely appear as a triplet (or doublet of doublets depending on coupling) around δ 6.5-7.0 ppm. The H5 proton, adjacent to the phenyl ring, is expected further downfield, around δ 7.5-7.8 ppm.
-
NH Proton: A broad singlet corresponding to the N-H proton of the pyrazole is anticipated, typically in the range of δ 12.0-14.0 ppm, although its position and appearance can be highly dependent on solvent and concentration.
-
Ethoxyphenyl Protons: The ethoxy group will present a characteristic triplet around δ 1.4 ppm (CH3) and a quartet around δ 4.1 ppm (OCH2). The four aromatic protons of the phenyl ring will appear as a complex multiplet between δ 6.9 and 7.4 ppm.
13C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Pyrazole Ring Carbons: The C3 carbon (attached to the phenyl ring) is expected to be the most downfield of the pyrazole carbons, likely in the δ 148-155 ppm range. The C5 carbon would be in a similar region, while the C4 carbon is expected to be significantly more shielded, appearing around δ 102-108 ppm.[13][14]
-
Ethoxyphenyl Carbons: The ipso-carbon of the phenyl ring attached to the pyrazole will be found around δ 130-135 ppm. The carbon bearing the ethoxy group will be downfield (δ ~159 ppm). The remaining aromatic carbons will appear in the typical δ 114-130 ppm range. The ethoxy carbons will be observed at approximately δ 63 ppm (-OCH2-) and δ 15 ppm (-CH3).
| Assignment | Predicted 1H NMR (δ, ppm) | Predicted 13C NMR (δ, ppm) |
| Pyrazole NH | 12.0 - 14.0 (broad s) | - |
| Pyrazole C3 | - | 148 - 155 |
| Pyrazole H4 | 6.5 - 7.0 (t) | 102 - 108 |
| Pyrazole C4 | - | 102 - 108 |
| Pyrazole H5 | 7.5 - 7.8 (d) | 145 - 152 |
| Pyrazole C5 | - | 145 - 152 |
| Ethoxyphenyl Ar-H | 6.9 - 7.4 (m) | 114 - 135 |
| Ethoxyphenyl C-O | - | ~159 |
| Ethoxy -OCH2 | ~4.1 (q) | ~63 |
| Ethoxy -CH3 | ~1.4 (t) | ~15 |
| Table 1: Predicted 1H and 13C NMR Chemical Shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[15]
-
N-H Stretch: A characteristic broad absorption band is expected in the region of 3100-3300 cm-1, corresponding to the N-H stretching vibration of the pyrazole ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm-1, while aliphatic C-H stretches from the ethoxy group will be observed just below 3000 cm-1 (typically 2850-2980 cm-1).
-
C=N and C=C Stretches: A series of sharp to medium intensity bands between 1450-1610 cm-1 will correspond to the C=N and C=C stretching vibrations within the pyrazole and phenyl rings.[16]
-
C-O Stretch: A strong, distinct peak for the aryl-alkyl ether C-O stretch is expected in the 1200-1250 cm-1 region.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| Pyrazole N-H | Stretch | 3100 - 3300 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| C=N / C=C | Stretch | 1450 - 1610 |
| Aryl-Alkyl C-O | Stretch | 1200 - 1250 (strong) |
| Table 2: Predicted Characteristic IR Absorption Bands. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-(3-ethoxyphenyl)-1H-pyrazole (C11H12N2O), the expected exact mass is approximately 188.0950 g/mol .
-
Molecular Ion (M+): A strong molecular ion peak at m/z 188 would be expected.
-
Key Fragmentation Pathways: The fragmentation of pyrazoles is complex, but common pathways involve cleavage of the N-N bond and fragmentation of the side chains.[17][18] Expected fragments could include:
-
Loss of an ethyl group (-29) from the ethoxy moiety to give a peak at m/z 159.
-
Loss of ethylene (-28) via a McLafferty-type rearrangement from the ethoxy group.
-
Cleavage to form the ethoxyphenyl cation (m/z 121).
-
Fission of the pyrazole ring, which can lead to various smaller fragments.
-
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Physicochemical Properties
Melting Point
The melting point is a key indicator of purity and is influenced by molecular weight, polarity, and crystal packing efficiency.[19] Aromatic compounds like pyrazoles tend to have relatively high melting points due to efficient crystal lattice packing enabled by their planar structure.[19] The presence of the ethoxy group may slightly disrupt this packing compared to an unsubstituted phenyl ring, but the ability to form intermolecular hydrogen bonds via the pyrazole N-H group will contribute to a higher melting point. A reasonable prediction for the melting point of this crystalline solid would be in the range of 80-120 °C.
Solubility
Solubility is critical for both synthetic workup and potential formulation in drug development.
-
Water: Due to the dominant nonpolar character of the ethoxyphenyl and pyrazole rings, the compound is expected to have low solubility in water.[20]
-
Organic Solvents: It is predicted to be soluble in a range of common organic solvents. Good solubility is expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, as well as in alcohols like ethanol and methanol.[20] It will likely have lower solubility in nonpolar solvents such as hexanes.
Tautomerism
It is crucial to recognize that 3-(3-ethoxyphenyl)-1H-pyrazole can exist in a tautomeric equilibrium with 5-(3-ethoxyphenyl)-1H-pyrazole. In solution, there is often a rapid interconversion between these two forms. The dominant tautomer can be influenced by the solvent and the nature of the substituents. For 3-aryl-1H-pyrazoles, the 3-substituted tautomer is often, but not always, the major form observed. NMR spectroscopy is the primary method to investigate this equilibrium in solution.
Conclusion
This technical guide has presented a predictive but scientifically grounded overview of the . By applying established principles and drawing parallels with known pyrazole derivatives, we have outlined a robust synthetic strategy and detailed the expected spectroscopic and physical properties. This document serves as a comprehensive starting point for any researcher or institution planning to synthesize and characterize this novel compound, providing the necessary theoretical framework to guide and interpret future experimental work. The insights provided herein are designed to accelerate the research and development process for this promising member of the pharmacologically significant pyrazole family.
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